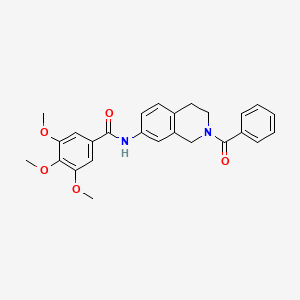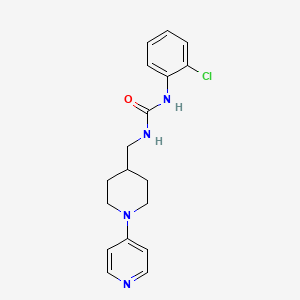![molecular formula C24H22N4O3 B2879194 N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034467-79-1](/img/structure/B2879194.png)
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a fascinating compound with a multifaceted molecular structure. This compound belongs to the realm of organic chemistry and holds potential in various scientific fields, including medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
The synthesis of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide involves intricate synthetic routes and specific reaction conditions.
- Synthetic Routes:
The synthesis begins with the condensation of suitable aromatic amines with α,β-unsaturated ketones under acidic or basic conditions to form the core cinnoline structure.
Subsequent alkylation reactions introduce the ethyl side chain, followed by cyclization to form the isoxazole ring.
- Reaction Conditions:
The reactions generally require anhydrous conditions to prevent hydrolysis.
Common solvents include dichloromethane, ethanol, and dimethylformamide.
- Industrial Production Methods:
Industrial production methods may employ continuous flow processes to ensure high yields and purity.
Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Análisis De Reacciones Químicas
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide undergoes a variety of chemical reactions, each yielding unique products.
Types of Reactions
- Oxidation:
Involves the addition of oxygen or removal of hydrogen.
Common oxidizing agents include potassium permanganate and chromium trioxide.
Products: Oxidized derivatives with potential modifications to the isoxazole and cinnoline rings.
- Reduction:
Involves the addition of hydrogen or removal of oxygen.
Common reducing agents include sodium borohydride and lithium aluminum hydride.
Products: Reduced derivatives with possible alterations to the carbonyl groups.
- Substitution:
Involves the replacement of a functional group with another.
Common reagents include alkyl halides and organometallic compounds.
Products: Substituted derivatives with variations in the aryl and heterocyclic rings.
Aplicaciones Científicas De Investigación
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide finds applications in diverse scientific research areas:
- Chemistry:
As a versatile building block in synthetic organic chemistry for constructing complex molecular architectures.
- Biology:
Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
- Medicine:
Explored as a lead compound in drug discovery efforts for targeting specific enzymes and receptors.
- Industry:
Utilized in the development of advanced materials with unique physicochemical properties.
Mecanismo De Acción
The mechanism by which N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide exerts its effects involves complex interactions at the molecular level:
- Molecular Targets:
The compound may interact with enzymes, receptors, and ion channels.
Potential targets include kinases, proteases, and G protein-coupled receptors.
- Pathways:
Modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Influences gene expression and protein synthesis through binding to specific DNA sequences.
Comparación Con Compuestos Similares
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide stands out compared to other similar compounds due to its unique structural features and versatile applications.
Similar Compounds
- N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzo[c]isoxazole-5-carboxamide:
Differs in the substitution pattern on the aromatic ring.
- N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzamide:
Lacks the isoxazole ring, altering its chemical reactivity and biological activity.
This compound's distinct combination of structural motifs and functional groups renders it a promising candidate for further exploration in various scientific disciplines.
Propiedades
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c29-22-15-17-8-4-5-9-20(17)26-28(22)13-12-25-24(30)18-10-11-21-19(14-18)23(31-27-21)16-6-2-1-3-7-16/h1-3,6-7,10-11,14-15H,4-5,8-9,12-13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEYVWRHUYQNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2879113.png)





![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2879121.png)


![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2879124.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2879126.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879130.png)
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea](/img/structure/B2879134.png)
